2-(Cyclobutylmethoxy)-3-methylpyrazine
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Overview
Description
2-(Cyclobutylmethoxy)-3-methylpyrazine is an organic compound characterized by a pyrazine ring substituted with a cyclobutylmethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-3-methylpyrazine typically involves the reaction of 2-chloro-3-methylpyrazine with cyclobutylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine compounds with various functional groups.
Scientific Research Applications
2-(Cyclobutylmethoxy)-3-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethoxy)-5′-deoxyadenosine: Another compound with a cyclobutylmethoxy group, known for its biological activities.
1-(2-(3-(Cyclobutylmethoxy)phenyl)-4-methylthiazol-5-yl)ethan-1-one:
Uniqueness
2-(Cyclobutylmethoxy)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(12-6-5-11-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPAJHIYCIWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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